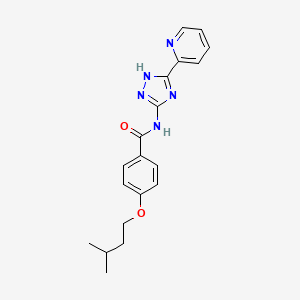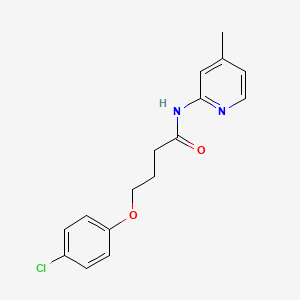
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of various cellular processes, including apoptosis, inflammation, and stress response.
作用機序
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide exerts its neuroprotective effects by inhibiting the JNK signaling pathway, which is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. By inhibiting JNK, N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide reduces the activation of downstream targets, including c-Jun and ATF-2, which are involved in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, inflammation, and apoptotic cell death, as well as improving motor function and cognitive performance in animal models of neurological disorders.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for JNK inhibition, as well as its ability to cross the blood-brain barrier and exert neuroprotective effects in vivo. However, there are also limitations to its use, including its relatively short half-life and potential off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, including the development of more potent and selective JNK inhibitors, as well as the investigation of its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the precise mechanisms underlying its neuroprotective effects and to optimize its dosing and delivery for clinical use.
合成法
The synthesis of N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide involves several steps, starting from the reaction of 2,5-dimethylphenylamine with ethyl 4-chloro-3-oxobutanoate to form the corresponding amide intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidine to yield N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide in high yield and purity.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been shown to protect neurons from oxidative stress, reduce inflammation, and improve motor function in animal models of these disorders.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-22(18-13-14(2)5-6-15(18)3)21(26)16-7-9-17(10-8-16)23-19(24)11-12-20(23)25/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNHYKORBPHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)


![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)


![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)